4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Description
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (C₁₂H₁₃NO₅, molecular weight 251.24 g/mol) is a benzene derivative first isolated from the aerial parts of Aconitum laeve Royle and Aconitum barbatum var. puberulum . Structurally, it features a methoxycarbonyl group (-COOMe) at the ortho position of the aniline ring, linked via an amide bond to a succinic acid moiety. Pharmacologically, it exhibits moderate antioxidant activity, demonstrating 13.4% DPPH radical scavenging at 1 μmol/L, though significantly weaker than the control compound 3-t-butyl-4-hydroxyanisole (92.5% at the same concentration) .
Properties
IUPAC Name |
4-(2-methoxycarbonylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWCYFXAELHYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Succinic Acid
To bypass intermediate steps, succinic acid is activated as a mixed anhydride or via carbodiimide-based reagents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU in dimethylformamide (DMF) facilitates coupling with methyl 2-aminobenzoate. A molar ratio of 1:1.2 (amine:succinic acid) and 2 equivalents of DIPEA optimizes amide bond formation at 75°C for 5 minutes under microwave irradiation.
Purification and Yield
Post-reaction, crude product purification via flash column chromatography (ethyl acetate/hexane gradient) yields 70–75% pure compound. This method, adapted from solid-phase peptide synthesis, offers rapid coupling but requires stringent solvent drying to prevent hydrolysis of the methoxycarbonyl group.
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HATU | DMF | 75°C | 5 min | 72% |
| EDCl | DCM | rt | 12 h | 58% |
Schotten-Baumann Reaction with Acid Chlorides
Generation of Succinyl Chloride
Succinic acid is converted to succinyl chloride using thionyl chloride (SOCl₂) under reflux. Methyl 2-aminobenzoate is then reacted with succinyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The aqueous phase extracts excess acid, while the organic phase retains the product.
Limitations and Modifications
This method suffers from low yields (~50% ) due to competing hydrolysis of the acid chloride. Modifications, such as using dry DCM and anhydrous conditions , improve yields to 60% .
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C-18 column, 0.1% TFA/MeCN gradient) confirms >98% purity for products synthesized via the hydrogenation-anhydride route, compared to 92–95% for peptide coupling methods.
Industrial Scalability and Cost Considerations
Hydrogenation-Anhydride Route
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various synthetic pathways. Its ability to participate in multiple chemical reactions makes it a versatile reagent in laboratory settings.
Biology
Research indicates that 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid exhibits potential biological activities:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could impact metabolic pathways relevant to diseases such as cancer and inflammation.
- Receptor Binding : The compound may interact with biological receptors, influencing cellular signaling pathways.
Medicine
The compound is explored as a pharmaceutical intermediate or active ingredient. Its structural characteristics suggest potential therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that derivatives may induce apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound's interaction with enzymes involved in inflammatory processes could lead to novel anti-inflammatory drugs.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its versatility allows for its incorporation into various formulations and processes.
Case Study 1: Antitumor Activity
A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxic effects. The compound induced apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression.
| Parameter | Result |
|---|---|
| Cell Line | MCF-7 (Breast Cancer) |
| IC50 Value | 25 µM |
| Mechanism | Apoptosis Induction |
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound significantly reduced enzyme activity in vitro. This suggests its potential use in developing anti-inflammatory medications.
| Enzyme | Activity Reduction (%) | Reference |
|---|---|---|
| COX-1 | 70% | |
| COX-2 | 65% |
Mechanism of Action
The mechanism of action of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid
- Structure : A chlorine atom replaces the methoxycarbonyl group at the ortho position of the aniline ring.
- Molecular Formula: C₁₀H₁₀ClNO₃.
- Molecular Weight : 227.65 g/mol.
- No pharmacological data is reported .
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure: Incorporates a methyl group at the para position of the aniline ring and a conjugated double bond in the butanoic acid chain.
- Molecular Formula: C₁₁H₁₁NO₃.
- Molecular Weight : 205.21 g/mol.
- Key Differences : The conjugated double bond increases planarity, affecting solubility (insoluble in water) and acidity (dissociation constant pKa = 2.81) . This compound is synthesized via a high-yield reaction between p-toluidine and maleic anhydride, with 94.23% purity .
4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic Acid
- Structure : Combines chloro and methoxy substituents on the aniline ring.
- Molecular Formula: C₁₁H₁₂ClNO₄.
- Molecular Weight : 257.67 g/mol.
- Key Differences : The dual substituents may enhance lipophilicity and influence binding interactions in biological systems, though pharmacological data is lacking .
Functional Group Modifications
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic Acid
- Structure: Introduces a methoxyethylamino carbonyl group at the meta position of the aniline ring.
- Molecular Formula : C₁₄H₁₈N₂O₅.
- Molecular Weight : 294.3 g/mol.
4-Anilino-2-hexylsulfanyl-4-oxobutanoic Acid
- Structure: Features a hexylsulfanyl (-S-C₆H₁₃) group on the butanoic acid chain.
- Molecular Formula: C₁₆H₂₃NO₃S.
- Molecular Weight : 309.42 g/mol.
- Key Differences : The hydrophobic hexylsulfanyl group significantly boosts lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Halogenated and Aromatic Derivatives
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic Acid
- Structure : Substitutes iodine at the para position and includes a methylene group in the backbone.
- Molecular Formula: C₁₁H₁₀INO₃.
- Molecular Weight : 331.10 g/mol.
(2S)-2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic Acid
- Structure: Includes a bromo-difluorophenoxy group and an amino acid side chain.
- Molecular Formula : C₁₆H₁₃BrF₂N₂O₄.
- Molecular Weight : 415.19 g/mol.
- Key Differences : The complex substituents increase steric hindrance and molecular weight, likely impacting pharmacokinetics and LogP values .
Comparative Analysis Table
Biological Activity
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in relation to its interaction with various biological systems. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13NO4
- Molecular Weight : 235.24 g/mol
This compound features a methoxycarbonyl group and a carbonyl moiety that contributes to its reactivity, particularly its ability to interact with nucleophiles due to electrophilic carbonyl groups.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with acylating agents. The specific synthetic route can influence the yield and purity of the final product. Various methods have been reported, including amidation reactions that utilize molecular sieves to enhance yields under mild conditions .
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its effects on cellular pathways and potential therapeutic applications.
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in HepG2 cells at concentrations around 50 μM .
The mechanism underlying its biological activity appears to involve modulation of nuclear receptors. Specifically, certain derivatives have been identified as FXR antagonists and PXR agonists, indicating their role in regulating metabolic pathways related to bile acid homeostasis and drug metabolism .
Case Studies
- Study on HepG2 Cells :
- Inflammation Studies :
Data Tables
| Biological Activity | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Cytotoxicity | HepG2 | 50 | Significant inhibition |
| FXR Antagonism | HepG2 | Varies | Reversal of FXR target gene expression |
| Anti-inflammatory | Caco-2 | Varies | Reduced cytokine production |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via Claisen condensation or Michael-type addition reactions. For example, analogous structures (e.g., 4-methoxy-4-oxobutanoic acid) require rigorous drying post-synthesis to eliminate methanol residues, which can interfere with downstream reactions . Purity optimization involves monitoring by NMR (e.g., δ 2.60–2.80 for CH groups, δ 3.68 for OCH) and using anhydrous conditions during esterification steps .
Q. How should researchers characterize the molecular structure of this compound?
- Methodology : Use NMR and NMR to confirm backbone integrity. For example, the methoxycarbonyl group (C12H13NO5) can be identified via characteristic carbonyl peaks at ~170 ppm in NMR. Mass spectrometry (HRMS) is critical for verifying molecular weight (251.24 g/mol) .
Q. What are the key safety considerations during experimental handling?
- Methodology : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste containing reactive intermediates (e.g., ketone or ester groups) must be segregated and disposed of via certified chemical waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant efficacy)?
- Methodology : The compound’s DPPH scavenging activity (13.4% at 1 μM vs. 92.5% for the control) may vary due to substituent effects or assay conditions . Validate results using dose-response curves and control for solvent interference (e.g., DMSO). Cross-reference with analogs like 4-aryl-4-oxobutanoic acids to identify structure-activity trends .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
- Methodology : Stabilize the labile ester group by adjusting pH (near-neutral conditions) and using lyophilization for long-term storage. Encapsulation in liposomes or cyclodextrins can enhance solubility and reduce hydrolysis .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Perform DFT calculations to map electron density around the methoxycarbonyl and anilino groups, which influence hydrogen bonding and redox activity. Molecular docking can predict interactions with targets like antioxidant enzymes or receptors .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodology : Use HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in HO/acetonitrile) to detect side products (e.g., unreacted aniline intermediates). Limit of detection (LOD) should be ≤0.1% for pharmacopeia-grade material .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
